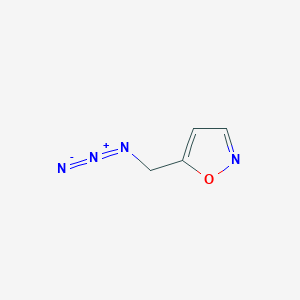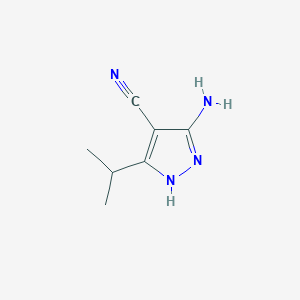
5-(Azidometil)-1,2-oxazol
Descripción general
Descripción
5-(Azidomethyl)-1,2-oxazole is an organic compound characterized by the presence of an azido group attached to a methyl group, which is further connected to an oxazole ring
Aplicaciones Científicas De Investigación
5-(Azidomethyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Utilized in bioorthogonal labeling techniques to study biological processes without interfering with native biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Safety and Hazards
Mecanismo De Acción
- The azide group suggests that it might participate in click chemistry reactions, similar to other azide-containing compounds . These reactions involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Target of Action
Mode of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-1,2-oxazole typically involves the introduction of an azido group into a pre-formed oxazole ring. One common method is the reaction of an oxazole derivative with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 5-(Azidomethyl)-1,2-oxazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azidomethyl)-1,2-oxazole undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azido group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols can be used.
Major Products Formed
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Azidomethyl)-1,2,4-oxadiazole
- 5-(Azidomethyl)-1,2,3-triazole
- 5-(Azidomethyl)-1,3,4-oxadiazole
Uniqueness
5-(Azidomethyl)-1,2-oxazole is unique due to its specific ring structure and the position of the azido group. This structural arrangement imparts distinct reactivity patterns compared to other azido-containing heterocycles, making it a valuable compound in synthetic chemistry and various applications.
Propiedades
IUPAC Name |
5-(azidomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-7-9-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLUEJPHKVRVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677586 | |
| Record name | 5-(Azidomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497947-78-1 | |
| Record name | 5-(Azidomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B1655998.png)

![1-(3-Chloro-4-propan-2-ylsulfonylthiophen-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1656000.png)


![4-[3-(3,5-Dimethylpyrazol-1-yl)sulfonyl-4-methoxyphenyl]thiadiazole](/img/structure/B1656005.png)
![Ethanedione, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-phenyl-](/img/structure/B1656006.png)
![2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol](/img/structure/B1656007.png)
